molecular formula C8H11BClNO3 B3220483 (5-Chloro-2-propoxy-4-pyridinyl)boronic acid CAS No. 1196699-78-1

(5-Chloro-2-propoxy-4-pyridinyl)boronic acid

Cat. No.: B3220483
CAS No.: 1196699-78-1
M. Wt: 215.44 g/mol
InChI Key: JOHIMZQPTGASTM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (5-Chloro-2-propoxy-4-pyridinyl)boronic acid typically involves the reaction of 5-chloro-2-propoxy-4-pyridine with a boron-containing reagent under controlled conditions. One common method is the reaction of the pyridine derivative with boronic acid or boronate esters in the presence of a palladium catalyst . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Mechanism of Action

The primary mechanism of action for (5-Chloro-2-propoxy-4-pyridinyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the new carbon-carbon bond . The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, which is the basis for its use in biological applications .

Comparison with Similar Compounds

Similar compounds to (5-Chloro-2-propoxy-4-pyridinyl)boronic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

(5-chloro-2-propoxypyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BClNO3/c1-2-3-14-8-4-6(9(12)13)7(10)5-11-8/h4-5,12-13H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHIMZQPTGASTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Cl)OCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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